Tungsten(VI) chloride

Atomic Layer Deposition Semiconductor Fabrication Tungsten Metallization

Tungsten(VI) chloride (WCl6) is the preferred fluorine-free precursor for depositing tungsten carbide (WCx) thin films in advanced semiconductor nodes (3D NAND, DRAM). Unlike WF6, it eliminates HF byproduct formation that etches SiO2 dielectric layers, preserving device integrity in high-aspect-ratio structures. Its ALD process with AlMe3 achieves 1.5–1.8 Å/cycle at 275–350°C, delivering amorphous, high-purity films. In catalysis, WCl6-based systems enable 98% selectivity at 10,000:1 olefin-to-catalyst ratios for industrial metathesis, while outperforming MoCl5 in poly(2-ethynylfuran) polymerization (Mn 12,000). Moisture-sensitive; store and ship under inert gas.

Molecular Formula Cl6W-6
Molecular Weight 396.5 g/mol
CAS No. 13283-01-7
Cat. No. B086897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungsten(VI) chloride
CAS13283-01-7
Molecular FormulaCl6W-6
Molecular Weight396.5 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[W]
InChIInChI=1S/6ClH.W/h6*1H;/p-6
InChIKeyXHYHOBJDYHRWHO-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tungsten(VI) Chloride (WCl6) CAS 13283-01-7: Essential Properties and Procurement Specifications


Tungsten(VI) chloride (CAS: 13283-01-7), also known as tungsten hexachloride (WCl6), is a dark blue to violet crystalline solid belonging to the class of transition metal halides [1]. It is a moisture-sensitive compound with a molecular weight of 396.56 g/mol, a melting point of 275 °C, and a boiling point of 347 °C. Its vapor pressure is 43 mmHg at 215 °C . WCl6 serves as a critical precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for tungsten-based thin films, as well as a catalyst or catalyst precursor in organic synthesis, particularly for olefin metathesis reactions [1].

Why Generic Substitution of WCl6 Fails: The Cost of Overlooking Fluorine-Free ALD and Catalytic Selectivity


Direct substitution of WCl6 with other tungsten halides, such as WCl5 or the industry-standard WF6, can lead to significant process failures or performance degradation. While these compounds share the tungsten metal center, their chemical, physical, and toxicological properties differ substantially. For instance, replacing WCl6 with the lower-valent WCl5 in vapor deposition alters the reduction thermodynamics, potentially leading to process incompatibility and changes in film properties [1]. More critically, substituting WCl6 for WF6 in semiconductor fabrication reintroduces the well-documented problems of fluorine contamination and hydrofluoric acid (HF) byproduct formation, which etches sensitive dielectric layers like SiO2 and degrades device performance [2][3]. Similarly, in catalysis, WCl6 exhibits divergent reactivity and selectivity compared to its molybdenum analog MoCl5, depending on the specific monomer or reaction system [4]. These quantifiable differences underscore why WCl6 is not a generic commodity and its selection must be driven by specific performance metrics rather than simple elemental similarity.

Quantitative Differentiation of Tungsten(VI) Chloride (CAS 13283-01-7): A Comparative Evidence Guide for Scientific Selection


Fluorine-Free ALD: WCl6 Eliminates HF Byproduct Damage vs. WF6

WCl6 is a fluorine-free tungsten precursor for atomic layer deposition (ALD), providing a direct and critical advantage over the industry-standard WF6. The use of WF6 results in the generation of corrosive hydrofluoric acid (HF) as a reaction byproduct, which is known to etch sensitive substrates such as silicon dioxide (SiO2) and cause detrimental fluorine contamination in deposited films [1][2]. In contrast, WCl6-based ALD produces hydrogen chloride (HCl) as a byproduct, which is significantly less aggressive toward common dielectrics [1]. This distinction is fundamental for maintaining the integrity of complex 3D device architectures like V-NAND and DRAM, where even minor substrate damage or contamination can severely degrade yield and performance.

Atomic Layer Deposition Semiconductor Fabrication Tungsten Metallization

ALD Process Window: WCl6 Enables High Growth Rate of 1.5–1.8 Å/Cycle at 275-350 °C

WCl6 demonstrates a robust ALD window for the deposition of tungsten carbide (WCx) films when paired with AlMe3 as a co-reactant. This process exhibits a wide ALD temperature window of 275-350 °C, achieving a high growth rate of 1.5–1.8 Å/cycle within this range [1]. At a deposition temperature of 300 °C, high-purity films with low aluminum (Al) and chlorine (Cl) contamination are produced [1]. Furthermore, the as-deposited films are amorphous, a characteristic that may confer superior performance as a copper diffusion barrier compared to previously studied polycrystalline tungsten carbide barrier layers, due to the absence of grain boundaries that serve as fast diffusion pathways [1].

Atomic Layer Deposition Thin Film Growth Tungsten Carbide

Catalytic Selectivity in Polymerization: WCl6 Outperforms MoCl5 in Specific Acetylene Monomer Systems

In the polymerization of 2-ethynylfuran, catalyst systems based on WCl6 demonstrate superior effectiveness compared to those based on its close analog, MoCl5 [1]. While MoCl5-based catalysts may show higher activity in other systems, WCl6-based systems are more effective in this specific context [2]. Under optimized conditions, a monomer to catalyst mole ratio of 100 (2-ethynylfuran:WCl6) and a catalyst to cocatalyst mole ratio of 4 (WCl6:n-Bu4Sn) yields the highest polymer output, with a yield of 43% and a molecular weight (Mn) of 12,000 [1]. This demonstrates that catalyst choice is not universally interchangeable and is highly dependent on the specific monomer and desired polymer properties.

Catalysis Polymerization Conjugated Polymers

Olefin Metathesis Catalyst System Achieves High Efficiency and Selectivity

Catalytic systems derived from WCl6 and silacyclobutane compounds demonstrate exceptional performance in olefin disproportionation (metathesis). This catalyst system is highly efficient, capable of operating at an extremely high molar ratio of up to 10,000 moles of olefin per mole of WCl6, and is also highly selective, achieving 98% selectivity for the desired metathesis products [1]. Crucially, this WCl6-based system suppresses undesired side reactions: it can convert up to 4,000 moles of olefin per mole of WCl6 without the formation of double bond isomerization products or polymerization byproducts from α-olefins [1]. This level of productivity and fidelity is a key differentiator in industrial processes where catalyst longevity and product purity directly impact economic viability.

Catalysis Olefin Metathesis Petrochemistry

Reactivity with Polyethers: WCl6 Mediates O-Abstraction vs. MoCl5-Mediated C-H Activation

WCl6 and MoCl5 exhibit fundamentally different reaction pathways with simple polyethers, highlighting their non-interchangeable chemical behavior. In the activation of dimethoxymethane (CH2(OMe)2), WCl6 proceeds via O-abstraction to form oxo-derivatives WOCl4[O(R)CH2Cl] (where R = Me or Et) in a mixture with equimolar amounts of the corresponding alkyl chloride (RCl) [1]. Conversely, the reaction of MoCl5 with the same substrate involves C-H bond cleavage, leading to the formation of molybdenum complexes [MoOCl3{O=C(H)OMe}]2 and Mo2Cl5(OMe)5 [1]. This mechanistic divergence demonstrates that despite their periodic table proximity, WCl6 and MoCl5 are distinct reagents that drive different chemical transformations, making them complementary rather than substitutable tools in synthetic chemistry.

Organometallic Chemistry Polyether Activation Reaction Mechanism

Optimized Application Scenarios for Tungsten(VI) Chloride (CAS 13283-01-7) Based on Evidence


Fluorine-Sensitive Semiconductor Metallization: ALD of Tungsten Carbide Diffusion Barriers and Contacts

WCl6 is the preferred precursor for depositing tungsten carbide (WCx) films in advanced semiconductor nodes where fluorine contamination is unacceptable. As detailed in the evidence, its ALD process with AlMe3 operates within a 275-350 °C window, achieving a growth rate of 1.5–1.8 Å/cycle and producing amorphous, high-purity films [1]. The fluorine-free nature of WCl6 eliminates the HF byproduct associated with WF6, thereby preventing the etching of sensitive underlying dielectric layers (e.g., SiO2) and ensuring device integrity. This makes WCl6 particularly suitable for metallization in 3D NAND flash and DRAM devices where conformal, damage-free deposition in high-aspect-ratio structures is paramount [2].

Synthesis of Functional Polyacetylenes: Selective Polymerization of 2-Ethynylfuran

For researchers targeting poly(2-ethynylfuran) and related functional polyacetylenes, WCl6-based catalyst systems (e.g., WCl6/n-Bu4Sn) offer superior performance compared to MoCl5-based alternatives. The evidence shows that under optimized conditions, this system yields a polymer with a molecular weight (Mn) of 12,000 at a 43% yield, which is higher than what is achievable with MoCl5 for this specific monomer [3]. This scenario leverages WCl6's specific activity for 2-ethynylfuran polymerization to produce conjugated polymers for applications in organic electronics or sensing.

High-Efficiency Industrial Olefin Metathesis

Catalytic systems derived from WCl6 offer a pathway to highly efficient and selective industrial-scale olefin metathesis. The evidence demonstrates that WCl6/silacyclobutane catalysts can operate at an olefin-to-catalyst ratio of up to 10,000:1 with 98% selectivity, while completely suppressing unwanted side reactions like isomerization and polymerization of α-olefins [4]. This application scenario is ideal for petrochemical processes aiming to maximize catalyst productivity and product stream purity, thereby reducing operational costs and downstream separation requirements.

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